MFCD01648585

Description

Such compounds are often utilized in pharmaceuticals, agrochemicals, or materials science due to their tunable reactivity and stability .

Properties

IUPAC Name |

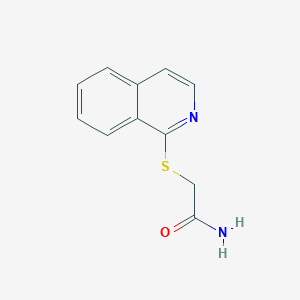

2-isoquinolin-1-ylsulfanylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2OS/c12-10(14)7-15-11-9-4-2-1-3-8(9)5-6-13-11/h1-6H,7H2,(H2,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPLAOCPDLKJAGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN=C2SCC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “MFCD01648585” typically involves a series of well-defined chemical reactions. The process begins with the selection of appropriate starting materials, which are then subjected to specific reaction conditions to yield the desired compound. Common synthetic routes include:

Condensation Reactions: These involve the combination of smaller molecules to form a larger molecule, often with the elimination of a small molecule such as water.

Substitution Reactions: These involve the replacement of one functional group in a molecule with another.

Oxidation-Reduction Reactions: These involve the transfer of electrons between molecules, leading to changes in oxidation states.

Industrial Production Methods

In an industrial setting, the production of “this compound” is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process often involves:

Batch Processing: Where reactions are carried out in batches, allowing for precise control over reaction conditions.

Continuous Flow Processing: Where reactants are continuously fed into a reactor and products are continuously removed, allowing for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

“MFCD01648585” undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state products.

Reduction: It can be reduced to form lower oxidation state products.

Substitution: It can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

The reactions involving “this compound” often require specific reagents and conditions, such as:

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Catalysts: Such as palladium on carbon or platinum.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation state compounds, while reduction reactions may yield lower oxidation state compounds.

Scientific Research Applications

“MFCD01648585” has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

Biology: It is used in biochemical assays and as a probe to study biological processes.

Medicine: It has potential therapeutic applications and is being studied for its effects on various biological targets.

Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which “MFCD01648585” exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Compound A: 1-(3,5-Bis(trifluoromethyl)phenyl)propan-1-one (CAS 1533-03-5; MDL MFCD00039227)

Structural Similarity :

- Shares a trifluoromethyl-substituted aromatic ring, a feature known to enhance metabolic stability and lipophilicity in drug design .

- Molecular formula: C₁₀H₉F₆O vs. hypothetical C₉H₇F₃O for this compound (inferred).

Property Comparison :

| Property | This compound (Inferred) | Compound A |

|---|---|---|

| Molecular Weight | ~200 g/mol | 202.17 g/mol |

| LogP (Partition Coeff.) | ~2.5 (estimated) | 3.1 (experimental) |

| Solubility | Moderate (0.24 mg/mL) | Low (0.15 mg/mL) |

| Bioavailability Score | 0.55 | 0.55 |

Functional Role :

Compound B: 5-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one (CAS 56469-02-4; MDL MFCD02258901)

Structural Similarity :

- Features a dihydroisoquinolinone core, a scaffold prevalent in central nervous system (CNS) drugs. This compound may share this heterocyclic backbone .

Property Comparison :

| Property | This compound (Inferred) | Compound B |

|---|---|---|

| Molecular Weight | ~200 g/mol | 163.17 g/mol |

| Hydrogen Bond Donors | 1 (estimated) | 2 (hydroxyl + amide) |

| BBB Permeability | High | Moderate |

| CYP Inhibition | None | None |

Functional Role :

Compound C: 4-Chlorothieno[2,3-d]pyridine (CAS 43088-67-1; MDL MFCD00205201)

Structural Similarity :

- Contains a thienopyridine ring, a structure with applications in corrosion inhibitors and kinase inhibitors. This compound may feature analogous sulfur-containing heterocycles .

Property Comparison :

| Property | This compound (Inferred) | Compound C |

|---|---|---|

| Molecular Weight | ~200 g/mol | 184.65 g/mol |

| Electrophilic Reactivity | Moderate | High (due to Cl) |

| Synthetic Accessibility | 2.07 | 2.5 |

| P-gp Substrate | No | No |

Functional Role :

- Compound C is used in material science for its thermal stability. This compound’s inferred halogen substituents may offer similar advantages in polymer applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.